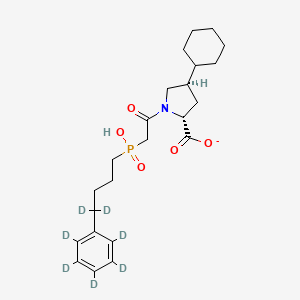

Fosinoprilat-d7

Description

Properties

IUPAC Name |

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIWWYDXDVSWAZ-LXKGALOTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO5P- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fosinoprilat-d7 chemical structure and molecular weight

Stable Isotope Internal Standard for Bioanalysis[1][2]

Introduction & Compound Identity

Fosinoprilat-d7 is the stable isotope-labeled (SIL) analogue of Fosinoprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[1][2] In high-precision bioanalysis—specifically LC-MS/MS workflows supporting pharmacokinetic (PK) and toxicokinetic (TK) studies—Fosinoprilat-d7 serves as the critical Internal Standard (IS).[1][2]

Its primary function is to normalize variations in sample preparation (extraction efficiency) and ionization (matrix effects).[1][2] Unlike structural analogues, the deuterated d7-variant co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement, thereby ensuring the highest tier of quantitative accuracy.[2]

Chemical Identity Table

| Property | Data |

| Chemical Name | Fosinoprilat-d7 (Free Acid) |

| IUPAC Name | (4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl-d7)phosphinyl]acetyl]-L-proline |

| CAS Number | 1279220-43-7 |

| Molecular Formula | C₂₃H₂₇D₇NO₅P |

| Molecular Weight | 442.54 g/mol |

| Parent Compound | Fosinoprilat (MW: 435.45 g/mol ) |

| Mass Shift | +7.04 Da |

| Appearance | White to Off-White Solid |

| Solubility | Methanol, DMSO, slightly soluble in water (pH dependent) |

Structural Analysis & Isotopic Labeling

The "d7" designation refers to the incorporation of seven deuterium atoms (²H).[1][2] While specific labeling patterns can vary by custom synthesis, the standard commercial configuration (e.g., Toronto Research Chemicals, Alsachim) typically places the isotopes on the 4-phenylbutyl side chain to ensure metabolic stability and prevent back-exchange.[1][2]

Common Labeling Pattern:

-

Total: d7

This specific labeling is strategic. It places the heavy isotopes on the hydrophobic tail, far from the phosphinic acid and proline moieties which are involved in ionization and receptor binding.[2] This minimizes the "Deuterium Isotope Effect" on retention time, ensuring the IS co-elutes perfectly with the native analyte.[2]

Figure 1: Metabolic relationship and structural correspondence between the prodrug, active metabolite, and the d7-Internal Standard.[1][2]

Bioanalytical Application (LC-MS/MS)

Developing a method for Fosinoprilat is challenging due to its amphoteric nature (containing both a secondary amine and a phosphinic acid group).[1][2]

Ionization Mode Selection

-

Positive Mode (ESI+): Most common.[1][2] Protonation of the proline nitrogen.[1][2]

-

Negative Mode (ESI-): Highly specific.[1][2] Deprotonation of the phosphinic acid.[1][2]

Mass Transitions (MRM)

For a standard Positive ESI method, the following transitions are typical. Note: Exact product ions should be optimized on your specific instrument.

| Analyte | Polarity | Precursor (Q1) | Product (Q3) | Mechanism |

| Fosinoprilat | ESI (+) | 436.5 | 237.1 | Cleavage of Phosphinyl group |

| Fosinoprilat-d7 | ESI (+) | 443.5 | 244.1 | Equivalent d7-fragment |

Experimental Protocol: Solid Phase Extraction (SPE)

Due to the polarity of Fosinoprilat, Liquid-Liquid Extraction (LLE) can be inconsistent.[1][2] Mixed-Mode Anion Exchange (MAX) SPE is the gold standard for purifying acidic drugs like Fosinoprilat from plasma.[1][2]

Reagents:

Step-by-Step Workflow:

-

Sample Pre-treatment:

-

Aliquot 200 µL human plasma into a 96-well plate.

-

Add 200 µL of Loading Buffer (acidifies sample to protonate the acid, ensuring retention on RP phase if using HLB, or prepares for exchange).[2] Correction: For MAX (Anion Exchange), we want the analyte charged (deprotonated) or use the RP mechanism first.[1][2]

-

Refined MAX Protocol: Dilute sample with 200 µL 5% NH₄OH (make basic to ensure phosphinic acid is ionized/negative).[1][2]

-

-

Conditioning (Oasis MAX 30mg plate):

-

Loading:

-

Washing:

-

Elution:

-

Elute with 2 x 250 µL 2% Formic Acid in Methanol . (Acid neutralizes the charge, breaking the ionic bond and releasing the analyte).[2]

-

-

Reconstitution:

Figure 2: Validated Solid Phase Extraction (SPE) workflow for Fosinoprilat quantification.[1][2]

Stability & Handling

Fosinoprilat-d7 is a high-value reference standard and requires strict handling protocols to maintain isotopic purity and chemical integrity.[1][2]

-

Storage: -20°C or -80°C. Protect from light and moisture.[1][2]

-

Solubility: Dissolve primary stock in Methanol (1 mg/mL).

-

Solution Stability:

-

Isotopic Stability: The C-D bonds on the phenylbutyl chain are metabolically and chemically stable under standard bioanalytical conditions.[1][2] No significant deuterium exchange occurs in plasma or during acidic extraction.[1][2]

References

-

Toronto Research Chemicals (TRC). Fosinoprilat-d7 Sodium Product Monograph. Accessed 2026.[1][2][6]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 62956: Fosinoprilat. Accessed 2026.[1][2][6] [1][2]

-

Jjemba, A. et al. "Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat."[1][2] Journal of Chromatography B.

Sources

- 1. Fosinoprilat | C23H34NO5P | CID 62956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fosinopril - Wikipedia [en.wikipedia.org]

- 3. Fosinopril-d7 (sodium salt) - Applications - CAT N°: 31917 [bertin-bioreagent.com]

- 4. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fosinopril - BioPharma Notes [biopharmanotes.com]

- 6. Fosinoprilat-d7 Sodium | TRC-F727818-10MG | LGC Standards [lgcstandards.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

<Technical Guide: Fosinoprilat-d7 (CAS Number 1279220-43-7) in Bioanalytical Applications >

Introduction: The Critical Role of Fosinoprilat-d7 in Pharmaceutical Analysis

Fosinoprilat-d7, the deuterated analog of Fosinoprilat, serves a crucial function in modern bioanalytical chemistry.[1] Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor prescribed for hypertension and heart failure.[2] It is a prodrug that is hydrolyzed in the body to its active metabolite, Fosinoprilat, which is responsible for the therapeutic effect.[3] To accurately quantify the levels of Fosinoprilat in biological samples, such as plasma or urine, a reliable internal standard is essential.[4] Fosinoprilat-d7, with a CAS number of 1279220-43-7, fulfills this role by providing a stable, isotopically labeled counterpart to the analyte of interest.[5][6] Its use significantly enhances the accuracy and precision of quantitative analyses, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][7]

Physicochemical Properties of Fosinoprilat-d7

A comprehensive understanding of the physicochemical properties of Fosinoprilat-d7 is fundamental for its effective application in analytical method development.

| Property | Value | Source |

| CAS Number | 1279220-43-7 | [5] |

| Molecular Formula | C23H27D7NO5P | [1] |

| Molecular Weight | 442.54 g/mol | [1] |

| Synonyms | Fosinopril Related Compound A-D7, Fosinoprilat-D7 | [1] |

| IUPAC Name | (2S, 4S)-4-cyclohexyl-1-(2-(hydroxy(4-(phenyl-d5)butyl-4, 4-d2)phosphoryl)acetyl)pyrrolidine-2-carboxylic acid | [1] |

| Storage | 2-8°C Refrigerator | [8] |

| Applications | Labeled analogue of Fosinoprilat, a metabolite of Fosinopril; used as an internal standard in bioanalytical methods. | [6][8] |

The Metabolic Journey: From Fosinopril to Fosinoprilat

Fosinopril is administered as a prodrug and undergoes in vivo hydrolysis, primarily by esterases in the gastrointestinal mucosa and liver, to form the active diacid, Fosinoprilat.[9][10] This biotransformation is a critical step in the drug's mechanism of action.

Caption: Metabolic activation of Fosinopril to Fosinoprilat.

The Rationale for Deuterated Internal Standards in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as Fosinoprilat-d7, is considered the gold standard in quantitative LC-MS/MS analysis.[11] These standards are chemically identical to the analyte, with the key difference being the substitution of hydrogen atoms with deuterium.[11] This subtle modification results in a mass shift that allows the mass spectrometer to differentiate between the analyte and the internal standard.

The primary advantages of using a deuterated internal standard include:

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, it effectively normalizes for these variations.[7]

-

Compensation for Sample Loss: During the multi-step process of sample preparation, some of the analyte may be lost. The internal standard, which is added at the beginning of the process, experiences the same degree of loss, ensuring that the final analyte-to-internal standard ratio remains constant.[11]

-

Improved Precision and Accuracy: By accounting for variability in extraction efficiency, matrix effects, and instrument response, deuterated internal standards significantly improve the overall precision and accuracy of the analytical method.[7][12]

Caption: Bioanalytical workflow using a deuterated internal standard.

A Validated LC-MS/MS Method for Fosinoprilat Quantification

The development and validation of a robust bioanalytical method are paramount for generating reliable data for pharmacokinetic studies and regulatory submissions.[4][13] The following protocol outlines a typical LC-MS/MS method for the quantification of Fosinoprilat in human plasma, a method that must be validated according to regulatory guidelines such as those from the FDA and the International Council for Harmonisation (ICH).[14][15]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of Fosinoprilat-d7 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial.

2. Liquid Chromatography Conditions

-

HPLC System: Agilent 1200 Series or equivalent.

-

Column: C8 reversed-phase column (e.g., 50 mm x 4.6 mm, 5 µm).[4]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, to be optimized for Fosinoprilat. For Fosinopril diacid, negative ion mode has been used.[16]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fosinoprilat: To be determined (e.g., precursor ion -> product ion). For Fosinopril diacid, a transition of m/z 434.00 → 237.15 has been reported.[16]

-

Fosinoprilat-d7: To be determined (e.g., precursor ion+7 -> product ion).

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

Bioanalytical Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[17] The validation process, guided by documents like the ICH M10 guideline, ensures the reliability of the analytical data.[13][18]

Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[19]

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[19]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a defined range.[19]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[20]

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[19]

-

Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[15]

Conclusion: The Indispensable Role of Fosinoprilat-d7

Fosinoprilat-d7 is an indispensable tool for the accurate and precise quantification of the active metabolite of Fosinopril in biological matrices. Its use as an internal standard in LC-MS/MS methods is a cornerstone of robust bioanalytical workflows, enabling researchers and drug development professionals to generate high-quality data for pharmacokinetic assessments and regulatory submissions. A thorough understanding of its properties, coupled with a meticulously validated analytical method, ensures the integrity and reliability of the resulting data, ultimately contributing to the safe and effective use of Fosinopril.

References

-

Axios Research. Fosinoprilat-d7 - CAS - 1279220-43-7. Available from: [Link]

-

Veeprho. Fosinopril EP Impurity A-D7 | CAS 1279220-43-7. Available from: [Link]

-

Pharmaffiliates. Fosinoprilat-d7 | CAS No : 1279220-43-7. Available from: [Link]

-

Singh, G. & Atta, M. Fosinopril. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]

- Google Patents. Process for the synthesis of fosinopril and intermediates thereof.

-

PubMed. Synthesis and Characterization of Compounds Related to Lisinopril. Available from: [Link]

-

National Center for Biotechnology Information. Fosinopril. StatPearls. Available from: [Link]

-

International Journal of Novel Research and Development. Method Development and Validation of Fosinopril and Hydrochlorothiazide in Tablet Dosage Form Using RP-HPLC. Available from: [Link]

-

PubMed. The pharmacokinetics and pharmacodynamics of fosinopril in haemodialysis patients. Available from: [Link]

-

European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]

-

PubMed. Fosinopril. Clinical pharmacokinetics and clinical potential. Available from: [Link]

-

ResearchGate. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Available from: [Link]

-

South American Journal of Clinical Research. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

-

International Council for Harmonisation. Bioanalytical Method Validation and Study Sample Analysis M10. Available from: [Link]

-

ResearchGate. Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent. Available from: [Link]

-

U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

-

PubMed. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans. Available from: [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

Taylor & Francis Online. LC–MS/MS Assay for Quantitation of Enalapril and Enalaprilat in Plasma for Bioequivalence Study in Indian Subjects. Available from: [Link]

-

PMC. Docking Studies and Biological Activity of Fosinopril Analogs. Available from: [Link]

-

Drugs.com. Fosinopril: Package Insert / Prescribing Information. Available from: [Link]

-

European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

-

PubMed. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Available from: [Link]

-

PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Available from: [Link]

-

KCAS Bioanalytical & Biomarker Services. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

-

American Association for Clinical Chemistry. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available from: [Link]

-

ResearchGate. Simultaneous determination of fosinopril and hydrochlorothiazide in tablets by derivative spectrophotometric and high-performance liquid Chromatographic methods. Available from: [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]

-

YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. ijnrd.org [ijnrd.org]

- 3. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fosinoprilat-d7 - CAS - 1279220-43-7 | Axios Research [axios-research.com]

- 6. usbio.net [usbio.net]

- 7. texilajournal.com [texilajournal.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fosinopril: Package Insert / Prescribing Information [drugs.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. database.ich.org [database.ich.org]

- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Deuterated Fosinoprilat: A Novel Strategy in ACE Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rationale, synthesis, characterization, and potential pharmacokinetic advantages of the deuterated active metabolite of Fosinopril, known as Fosinoprilat. Fosinopril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure.[1] As a prodrug, Fosinopril is hydrolyzed in the body to its active form, Fosinoprilat, which is responsible for the therapeutic effect.[2][3] The strategic incorporation of deuterium at metabolically susceptible positions within the Fosinoprilat molecule presents a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and patient compliance. This document delves into the scientific underpinnings of this approach, offering a detailed exploration of the synthesis, analytical characterization, and anticipated benefits of deuterated Fosinoprilat.

Introduction: The Rationale for Deuterating Fosinoprilat

Fosinoprilat exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2] While Fosinopril is an effective therapeutic agent, optimizing the pharmacokinetic properties of its active metabolite, Fosinoprilat, could offer significant clinical advantages.

Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a valuable strategy in drug development to improve the metabolic stability of pharmaceuticals.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage. This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes. By selectively replacing hydrogen atoms at known sites of metabolism, or "metabolic soft spots," with deuterium, the metabolic clearance of a drug can be reduced, leading to:

-

Increased half-life and exposure: A slower rate of metabolism can prolong the duration of action of the drug, potentially allowing for less frequent dosing.

-

Reduced inter-individual variability: By minimizing the impact of polymorphic metabolic enzymes, deuteration can lead to more predictable drug exposure across different patient populations.

-

Improved safety profile: Slower metabolism can reduce the formation of potentially reactive or toxic metabolites.

Fosinoprilat is known to undergo metabolism, primarily through hydroxylation and glucuronidation. Therefore, targeting the sites of these metabolic transformations with deuterium substitution is a rational approach to enhance its pharmacokinetic profile.

Proposed Synthesis of Deuterated Fosinoprilat

While a specific, publicly available synthesis protocol for deuterated Fosinoprilat is not available, a plausible synthetic route can be devised based on established methods for the synthesis of Fosinopril and other ACE inhibitors, combined with known deuteration techniques.[5][6][7][8] The proposed strategy would involve the introduction of deuterium at the metabolically susceptible positions of a key intermediate in the Fosinoprilat synthesis.

Hypothetical Metabolic Soft Spots: Based on the known metabolism of Fosinoprilat to hydroxylated and glucuronidated forms, the most likely sites for metabolic attack are the phenylbutyl side chain and the cyclohexyl group. In silico metabolic prediction tools can further help in identifying the most probable sites of hydroxylation.[9][10][11][12]

Proposed Synthetic Workflow:

A potential synthetic route could involve the following key steps:

-

Synthesis of a Deuterated Precursor: A key building block, such as a deuterated 4-phenylbutanol or a deuterated cyclohexyl derivative, would be synthesized. This could be achieved through various methods, including catalytic deuteration or the use of deuterated starting materials.

-

Phosphinylation: The deuterated precursor would then be reacted with a suitable phosphorus-containing reagent to introduce the phosphinyl group.

-

Coupling with Proline Derivative: The resulting deuterated phosphinyl intermediate would be coupled with a protected proline derivative.

-

Deprotection and Purification: The final deprotection steps would yield deuterated Fosinoprilat, which would then be purified using chromatographic techniques.

Diagram of Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for deuterated Fosinoprilat.

Analytical Characterization of Deuterated Fosinoprilat

The comprehensive characterization of deuterated Fosinoprilat is crucial to confirm its identity, purity, and the extent of deuterium incorporation. A combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), would be employed.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds.

-

¹H NMR (Proton NMR): The absence or reduction in the intensity of proton signals at the sites of deuteration provides direct evidence of successful deuterium incorporation.

-

²H NMR (Deuterium NMR): This technique allows for the direct detection of deuterium atoms in the molecule, confirming their presence and providing information about their chemical environment.

-

¹³C NMR (Carbon-13 NMR): The carbon signals adjacent to the sites of deuteration will exhibit characteristic splitting patterns (due to C-D coupling) and a slight upfield shift, further confirming deuteration.

Hypothetical ¹H NMR Chemical Shifts: While experimental data for deuterated Fosinoprilat is not available, the expected chemical shifts can be approximated based on known values for Fosinoprilat and general principles of NMR spectroscopy.[14][15]

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the deuterated compound and quantifying the level of deuterium incorporation.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a precise mass measurement, allowing for the confirmation of the molecular formula of deuterated Fosinoprilat. The observed mass will be higher than that of non-deuterated Fosinoprilat by the number of incorporated deuterium atoms.

-

Tandem Mass Spectrometry (MS/MS): MS/MS is used to study the fragmentation pattern of the molecule.[16][17][18][19] The fragmentation of deuterated Fosinoprilat will be compared to that of its non-deuterated counterpart to confirm the location of the deuterium labels. Fragments containing the deuterated positions will exhibit a corresponding mass shift.

Table 1: Hypothetical Mass Spectrometry Data for Deuterated Fosinoprilat (d3-Fosinoprilat)

| Analyte | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Interpretation |

| Fosinoprilat | 436.2 | 238.1 | Loss of the phenylbutylphosphinyl moiety |

| d3-Fosinoprilat | 439.2 | 241.1 | Mass shift of +3 Da in parent and fragment ions, confirming deuteration on the phenylbutylphosphinyl moiety. |

Experimental Protocol: LC-MS/MS Method for the Quantification of Deuterated Fosinoprilat in Plasma

The following is a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the bioanalysis of deuterated Fosinoprilat, adapted from established methods for Fosinoprilat.[20]

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of another ACE inhibitor).

-

Perform protein precipitation with acetonitrile.

-

Vortex and centrifuge the samples.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Deuterated Fosinoprilat: [M+H]⁺ → fragment ion (e.g., 439.2 → 241.1)

-

Internal Standard: [M+H]⁺ → fragment ion

-

-

Diagram of Analytical Workflow:

Caption: Bioanalytical workflow for deuterated Fosinoprilat.

Anticipated Pharmacokinetic Profile of Deuterated Fosinoprilat

The primary objective of deuterating Fosinoprilat is to improve its pharmacokinetic properties. Based on the principles of the kinetic isotope effect, the following enhancements are anticipated:

Table 2: Predicted Pharmacokinetic Parameters of Deuterated Fosinoprilat vs. Fosinoprilat

| Parameter | Fosinoprilat (Non-deuterated) | Deuterated Fosinoprilat (Hypothetical) | Rationale for Change |

| Half-life (t½) | ~12 hours | Increased | Slower metabolic clearance due to the kinetic isotope effect. |

| Area Under the Curve (AUC) | Variable | Increased | Greater systemic exposure resulting from reduced first-pass and systemic metabolism. |

| Clearance (CL) | Moderate | Decreased | Reduced rate of metabolic elimination. |

| Maximum Concentration (Cmax) | Variable | Potentially Increased | Slower initial metabolism may lead to higher peak plasma concentrations. |

| Inter-individual Variability | Moderate | Decreased | Reduced influence of polymorphic metabolic enzymes. |

Conclusion and Future Directions

The development of a deuterated version of Fosinoprilat represents a scientifically robust strategy to enhance the therapeutic potential of this established ACE inhibitor. By leveraging the kinetic isotope effect to attenuate metabolic clearance, deuterated Fosinoprilat has the potential to offer an improved pharmacokinetic profile, characterized by a longer half-life, increased systemic exposure, and reduced inter-individual variability.

Further research is warranted to validate the hypotheses presented in this guide. This includes the development and optimization of a scalable synthetic process, comprehensive analytical characterization to confirm the structure and deuterium incorporation, and in vivo pharmacokinetic studies in animal models and ultimately in humans to definitively compare the profiles of deuterated and non-deuterated Fosinoprilat. The successful development of deuterated Fosinoprilat could pave the way for a new generation of ACE inhibitors with enhanced clinical benefits.

References

-

Fragmentation mass spectrum MS2 of metabolite M1 (hydroxylation...). ResearchGate. Available at: [Link].

-

Simultaneous quantification of fosinopril and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug. ResearchGate. Available at: [Link].

-

Fosinopril. Wikipedia. Available at: [Link].

-

Fosinopril - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link].

-

In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Simulations Plus. Available at: [Link].

- Process for the preparation of fosinopril and intermediates thereof. Google Patents.

-

High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein. National Center for Biotechnology Information. Available at: [Link].

-

Development of In Silico Models for Predicting Drug Absorption and Metabolism. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

-

MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. National Center for Biotechnology Information. Available at: [Link].

- S-nitroso derivatives of ace inhibitors and the use thereof. Google Patents.

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link].

-

Aggregation behavior of fosinopril sodium--a new angiotensin-converting enzyme inhibitor. PubMed. Available at: [Link].

-

MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. ResearchGate. Available at: [Link].

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Colorado Boulder. Available at: [Link].

-

Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link].

- Process for the synthesis of fosinopril and intermediates thereof. Google Patents.

-

Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace. Available at: [Link].

-

Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. ResearchGate. Available at: [Link].

-

Fosinopril Metabolism Pathway. Small Molecule Pathway Database. Available at: [Link].

- A process for manufacture of fosinopril sodium. Google Patents.

-

Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction. National Center for Biotechnology Information. Available at: [Link].

-

Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis: Towards 1,000 Hz Speeds with 100% Ion Utilization Using High Resolution Ion Mobility Precursor Isolation. bioRxiv. Available at: [Link].

-

Development of MS/MS Fragmentation-Based MassQL Filters. a) Structure of bile acids highlighting. ResearchGate. Available at: [Link].

-

ANGIOTENSIN I-CONVERTING ENZYME (ACE) INHIBITORS. European Patent Office. Available at: [Link].

-

Development and Validation of High-Throughput Bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of Newly Synthesized Antitumor Carbonic Anhydrase Inhibitors in Human Plasma. MDPI. Available at: [Link].

-

DEUTERATED DRUGS:. United States Patent and Trademark Office. Available at: [Link].

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link].

-

Who are the leading innovators in deuterated drug synthesis for the pharmaceutical industry?. Pharmaceutical Technology. Available at: [Link].

- FOSINOPRIL FORMULATION. Google Patents.

Sources

- 1. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fosinopril - Wikipedia [en.wikipedia.org]

- 3. SMPDB [smpdb.ca]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. EP2264039A1 - Process for the preparation of fosinopril and intermediates thereof - Google Patents [patents.google.com]

- 6. US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof - Google Patents [patents.google.com]

- 7. WO2002088149A3 - A process for manufacture of fosinopril sodium - Google Patents [patents.google.com]

- 8. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. simulations-plus.com [simulations-plus.com]

- 10. jocpr.com [jocpr.com]

- 11. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Aggregation behavior of fosinopril sodium--a new angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. web.pdx.edu [web.pdx.edu]

- 16. researchgate.net [researchgate.net]

- 17. High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis: Towards 1,000 Hz Speeds with 100% Ion Utilization Using High Resolution Ion Mobility Precursor Isolation | bioRxiv [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Fosinoprilat-d7 phosphinic acid ACE inhibitor standard

Precision Quantitation of Phosphinic Acid ACE Inhibitors: The Fosinoprilat-d7 Standard

Executive Summary & Technical Context

In the landscape of Angiotensin-Converting Enzyme (ACE) inhibitors, Fosinoprilat stands apart as the only marketed ACE inhibitor containing a phosphinic acid moiety, distinguishing it from the sulfhydryl-containing (Captopril) and dicarboxylate-containing (Enalapril, Lisinopril) classes.[1] This structural uniqueness confers specific pharmacokinetic properties—dual hepatic and renal elimination—making it a critical therapeutic for heart failure patients with compromised renal function.[2]

Fosinoprilat-d7 is the stable isotope-labeled internal standard (SIL-IS) required for the rigorous quantification of this active metabolite in biological matrices.[1] Its utilization is not merely a regulatory formality but a chemical necessity to correct for the significant matrix effects and ionization suppression inherent in the LC-MS/MS analysis of amphiphilic, phosphorus-containing compounds.

This guide details the physicochemical behavior, mechanistic grounding, and analytical protocols for utilizing Fosinoprilat-d7, designed for senior bioanalytical scientists.[1]

Chemical Architecture & The "d7" Advantage

Fosinoprilat (the active diacid) is formed via the hydrolysis of the ester prodrug Fosinopril.[2][3][4][5][6][7] The Fosinoprilat-d7 standard incorporates seven deuterium atoms, typically distributed on the phenylbutyl side chain (Phenyl-d5 + Butyl-d2).[1]

Structural Integrity & Isotopic Stability

-

Phosphinic Acid Core: Unlike carboxylic acids, the phosphinic group (

) presents a tetrahedral geometry that mimics the transition state of peptide hydrolysis.[1][3] This group is highly polar and ionizable. -

Deuterium Placement: The d7 labeling is strategically placed on the hydrophobic side chain. This placement is critical because it avoids the acidic protons (which exchange with solvent) and the metabolic active sites, ensuring the mass shift (+7 Da) is conserved during extraction and ionization.

Table 1: Comparative Physicochemical Profile

| Feature | Fosinoprilat (Analyte) | Fosinoprilat-d7 (Standard) | Technical Implication |

| Formula | +7 Da shift prevents cross-talk.[1][2] | ||

| Molar Mass | ~563.67 g/mol | ~570.71 g/mol | Distinct precursor ion selection.[1] |

| pKa Values | ~2.5 (Phosphinic), ~3.5 (COOH) | Identical | Co-elution in chromatography is guaranteed.[1] |

| LogP | ~4.8 (Amphiphilic) | Identical | Identical SPE recovery rates. |

Mechanism of Action: The Zinc-Binding Interface

To understand the bioanalysis, one must understand the binding. Fosinoprilat inhibits ACE not by simple blockage, but by acting as a transition-state analog .[1] The zinc ion (

Caption: Fosinoprilat acts as a transition-state analog, coordinating with the active site Zinc ion to prevent Angiotensin I hydrolysis.[1][8]

Analytical Protocol: LC-MS/MS Quantification

The quantification of Fosinoprilat presents a challenge due to its amphiphilic nature (hydrophobic side chain + hydrophilic diacid core). The use of Fosinoprilat-d7 is mandatory to correct for Non-Specific Binding (NSB) to glass surfaces and Ion Suppression from plasma phospholipids.

Methodology: Negative vs. Positive Ion Mode

While many nitrogenous drugs are analyzed in Positive ESI (

-

Recommendation: Use Negative Mode for higher specificity and lower background noise from endogenous plasma amines.

Step-by-Step Workflow

-

Sample Preparation (Solid Phase Extraction - SPE):

-

LC Separation:

-

Mass Spectrometry (MRM Parameters):

| Analyte | Polarity | Precursor ( | Product ( | Collision Energy (eV) |

| Fosinoprilat | Negative | 434.2 | 237.1 | 25 |

| Fosinoprilat-d7 | Negative | 441.2 | 244.1 | 25 |

Note: The product ion corresponds to the cleavage of the side chain retaining the phosphinic core. Ensure the d7 label is on the fragment being monitored.

Caption: Bioanalytical workflow utilizing Negative ESI-MS/MS for high-sensitivity quantitation.

Validation & Quality Assurance (Self-Validating Systems)

To ensure the trustworthiness of the assay, the following "Self-Validating" checks must be implemented:

-

Isotopic Contribution (Cross-Talk):

-

Inject a high concentration of Fosinoprilat (ULOQ) and monitor the d7 channel.

-

Requirement: Signal in the d7 channel must be

of the IS response. -

Causality: Natural isotopes (

,

-

-

Deuterium Exchange:

-

Incubate Fosinoprilat-d7 in plasma at room temperature for 24 hours.[1]

-

Requirement: No loss of signal intensity or shift to M-1/M-2.

-

Mechanism:[1][4][7][8][10][11] If the deuterium is on an acidic position (e.g., adjacent to a carbonyl), it may exchange with water.[1] The phenyl-d5/butyl-d2 labeling pattern is metabolically stable and resistant to exchange.[1]

-

-

Matrix Factor (MF) Balance:

-

Calculate MF for both Analyte and IS.

-

Requirement: The IS-normalized Matrix Factor must be close to 1.0 (0.9–1.1).[1] This proves that the d7 standard perfectly tracks the ionization suppression experienced by the analyte.

-

References

-

Bristol-Myers Squibb. (1991).[1] Monopril (Fosinopril Sodium) Prescribing Information. U.S. Food and Drug Administration.[8][9] [Link]

-

Jjemba, A. et al. (2020).[1] A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma. Biomedical Chromatography. [Link]

-

Jemal, M. et al. (1991).[1] Determination of fosinopril and fosinoprilat in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B. [Link]

-

Acharya, R. et al. (2025).[1] Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. Journal of Chromatography B. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Fosinopril - Wikipedia [en.wikipedia.org]

- 3. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. veeprho.com [veeprho.com]

- 7. Fosinoprilat | C23H34NO5P | CID 62956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fosinopril - BioPharma Notes [biopharmanotes.com]

- 9. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Fosinopril EP Impurity A-d7 reference material

An In-Depth Technical Guide to Fosinopril EP Impurity A-d7 Reference Material

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Fosinopril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor class, which is hydrolyzed in vivo to its active metabolite, fosinoprilat.[1][2][3][4] It is widely prescribed for the management of hypertension and heart failure.[4][5][6] The synthesis and storage of Fosinopril sodium, the active pharmaceutical ingredient (API), can lead to the formation of various impurities that must be meticulously monitored to ensure the safety and efficacy of the final drug product.[7] The European Pharmacopoeia (EP) outlines the specifications for Fosinopril sodium, including limits for identified and unidentified impurities.[8][9]

Fosinopril EP Impurity A, chemically known as (2S,4S)-4-cyclohexyl-1-[[(R)-hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid, is the active diacid metabolite, fosinoprilat.[1][10] As a known and significant related substance, its accurate quantification is a critical aspect of quality control in the manufacturing of Fosinopril. This technical guide provides an in-depth exploration of Fosinopril EP Impurity A-d7, a deuterated analogue of the impurity, and its application as an internal standard in high-precision analytical methodologies.

The Imperative for Isotopic Labeling: Why Fosinopril EP Impurity A-d7 is Superior for Quantitative Analysis

In modern pharmaceutical analysis, particularly in bioanalytical and impurity quantification studies, liquid chromatography-mass spectrometry (LC-MS) has become the gold standard due to its high sensitivity and selectivity.[11][12] The accuracy of LC-MS quantification, however, can be significantly affected by matrix effects, variations in sample preparation, and instrument response.[13] To mitigate these variables, an internal standard (IS) is employed.

While structurally similar analogues can be used as internal standards, stable isotope-labeled (SIL) compounds, such as Fosinopril EP Impurity A-d7, are considered the most reliable choice.[13][14] Deuterated standards are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and exhibit the same ionization behavior in the mass spectrometer.[13][15] This co-elution is paramount for compensating for matrix-induced ion suppression or enhancement, a common challenge in complex sample matrices like plasma or formulated drug products.[13] The mass difference introduced by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise and accurate quantification.[16]

Key Advantages of Fosinopril EP Impurity A-d7 as an Internal Standard:

-

Correction for Matrix Effects: Effectively compensates for variations in ionization efficiency caused by co-eluting matrix components.[13]

-

Improved Precision and Accuracy: Minimizes variability introduced during sample preparation and injection.[17][18]

-

Enhanced Method Robustness: Leads to more reliable and reproducible results across different batches and analytical runs.

Physicochemical Properties and Characterization

Fosinopril EP Impurity A-d7 is synthesized by introducing seven deuterium atoms into the structure of Fosinopril EP Impurity A. The precise location of the deuterium labeling is critical to ensure the stability of the label and to avoid any impact on the molecule's physicochemical properties, other than its mass.

| Property | Description |

| Chemical Name | (2S,4S)-4-cyclohexyl-1-[[(R)-hydroxy(4-phenylbutyl-d7)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid |

| Molecular Formula | C23H27D7NO5P |

| Molecular Weight | 442.5 g/mol (approx.) |

| Isotopic Purity | Typically >98% |

| Chemical Purity | Typically >95% |

Note: The exact molecular weight will depend on the specific deuteration pattern.

A comprehensive Certificate of Analysis for a reference material of Fosinopril EP Impurity A-d7 should accompany the standard, providing detailed information on its identity, purity, and isotopic enrichment, as determined by techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.[19]

Application in a Validated LC-MS/MS Method for Quantification of Fosinopril EP Impurity A

The primary application of Fosinopril EP Impurity A-d7 is as an internal standard for the accurate quantification of Fosinopril EP Impurity A in bulk drug substances and finished pharmaceutical products. Below is a detailed, field-proven protocol for such an analysis.

Experimental Workflow for Impurity Quantification

Caption: Workflow for the quantification of Fosinopril EP Impurity A using a deuterated internal standard.

Detailed Step-by-Step Methodology

1. Preparation of Standard and Sample Solutions:

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 1 mg of Fosinopril EP Impurity A-d7 and dissolve in a suitable solvent (e.g., methanol) to a final concentration of 100 µg/mL.

-

Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 1 mg of Fosinopril EP Impurity A reference standard and dissolve in the same solvent to a final concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock, each spiked with a fixed concentration of the IS Stock. The concentration range should be selected based on the expected levels of the impurity in the samples.[20][21]

-

Sample Preparation: Accurately weigh a specified amount of the Fosinopril sodium test sample, spike with the same fixed concentration of the IS Stock as the calibration standards, and dissolve in the solvent to a final concentration within the calibration range.

2. LC-MS/MS Instrumental Conditions:

| Parameter | Recommended Conditions |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient Elution | A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation from Fosinopril and other impurities. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Q1: m/z 436.2 -> Q3: [specific product ion] |

| MRM Transition (IS) | Q1: m/z 443.2 -> Q3: [corresponding product ion] |

Note: The specific MRM transitions must be optimized for the instrument being used.

3. Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[18][22][23] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: Demonstrating a linear relationship between the concentration and the instrument response over a defined range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and System Suitability

The quantification is based on the ratio of the peak area of the analyte (Fosinopril EP Impurity A) to the peak area of the internal standard (Fosinopril EP Impurity A-d7). A calibration curve is constructed by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the impurity in the test sample is then determined from this curve.

Before analyzing samples, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as peak resolution, tailing factor, and the relative standard deviation (RSD) of the peak areas and retention times.

Conclusion: Ensuring Drug Quality Through Precision Analysis

The use of Fosinopril EP Impurity A-d7 as an internal standard represents a best practice in the quality control of Fosinopril sodium. Its chemical and isotopic properties enable highly accurate and precise quantification of the corresponding impurity, even at low levels. By adopting such robust analytical methodologies, pharmaceutical manufacturers can ensure that their products meet the stringent quality standards set by regulatory bodies like the European Pharmacopoeia, ultimately safeguarding patient health. This technical guide provides a framework for the implementation of this advanced analytical tool, empowering researchers and drug development professionals to achieve the highest level of scientific integrity in their work.

References

-

Fosinoprilat | C23H34NO5P | CID 62956 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

HPLC Determination of Fosinopril in Presence of Some of its manufacturing Impurities and Hydrochlorthiazide. ResearchGate. Available at: [Link]

-

Development and Validation of Antihypertensive Drug (Fosinopril) in Bulk by Rp-Hplc Method. International Journal for Multidisciplinary Research. Available at: [Link]

-

Fosinopril EP Impurity A. KM Pharma Solution Private Limited. Available at: [Link]

-

Fosinopril sodium Tablets USP - PRODUCT MONOGRAPH. Taro Pharmaceuticals Inc. Available at: [Link]

-

Method Development and Validation of Fosinopril Sodium Anti Hypertensive Drug. International Journal of All Research Education and Scientific Methods. Available at: [Link]

- Process for the synthesis of fosinopril and intermediates thereof. Google Patents.

-

Fosinopril EP Impurity A | CAS 95399-71-6. Veeprho. Available at: [Link]

-

Mechanism and kinetics of metal ion-mediated degradation of fosinopril sodium. PubMed. Available at: [Link]

-

Fosinopril sodium, Public assessment report. CBG-MEB. Available at: [Link]

-

Fosinopril - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF FOSINOPRIL AND HYDROCHLOROTHIAZIDE IN TABLET DOSAGE FORM USING RP-HPLC. International Journal of Novel Research and Development. Available at: [Link]

-

Fosinopril Medis tablet ENG PAR. Lægemiddelstyrelsen. Available at: [Link]

-

Synthesis and Characterization of Compounds Related to Lisinopril. National Center for Biotechnology Information. Available at: [Link]

-

Fosinopril. Wikipedia. Available at: [Link]

-

Fosinopril Impurities and Related Compound. Veeprho. Available at: [Link]

-

Fosinopril | C30H46NO7P | CID 9601226 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Fosinopril EP Impurity A | CAS No- 95399-71-6 (acid). GLP Pharma Standards. Available at: [Link]

-

Monitoring of fosinopril sodium impurities by liquid chromatography-mass spectrometry including the neural networks in method evaluation. PubMed. Available at: [Link]

-

Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate. Available at: [Link]

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

-

Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma. PubMed. Available at: [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Pharmaceutical Research International. Available at: [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

-

(PDF) Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). ResearchGate. Available at: [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

-

Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Crystal Lattice Defects in Deuterated Zr in Presence of O and C Impurities Studied by PAS and XRD for Electron Screening Effect. MDPI. Available at: [Link]

-

The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Available at: [Link]

-

Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. Available at: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available at: [Link]

-

Deuterated Internal Standard: Significance and symbolism. ScienceDirect. Available at: [Link]

Sources

- 1. Fosinoprilat | C23H34NO5P | CID 62956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fosinopril - Wikipedia [en.wikipedia.org]

- 3. veeprho.com [veeprho.com]

- 4. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]

- 8. db.cbg-meb.nl [db.cbg-meb.nl]

- 9. docetp.mpa.se [docetp.mpa.se]

- 10. kmpharma.in [kmpharma.in]

- 11. Monitoring of fosinopril sodium impurities by liquid chromatography-mass spectrometry including the neural networks in method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. scispace.com [scispace.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. wisdomlib.org [wisdomlib.org]

- 17. texilajournal.com [texilajournal.com]

- 18. ijrrjournal.com [ijrrjournal.com]

- 19. glppharmastandards.com [glppharmastandards.com]

- 20. researchgate.net [researchgate.net]

- 21. ijfmr.com [ijfmr.com]

- 22. fda.gov [fda.gov]

- 23. demarcheiso17025.com [demarcheiso17025.com]

Precision Bioanalysis of Fosinoprilat: A Guide to Stable Isotope Applications in DMPK

Executive Summary

Fosinoprilat is the active diacid metabolite of the prodrug Fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor.[1][2] Unlike other ACE inhibitors that rely primarily on renal excretion, Fosinoprilat exhibits a unique dual elimination pathway (approximately 50% renal and 50% hepatobiliary).[1] This amphiphilic nature presents specific bioanalytical challenges, particularly when quantifying drug levels across disparate matrices (plasma, urine, and feces) in pharmacokinetic (PK) studies.

This guide details the application of Stable Isotope Labeled (SIL) Fosinoprilat (e.g., Fosinoprilat-

Part 1: Chemical Identity & The Case for Stable Isotopes

The Analyte: Fosinoprilat

Fosinoprilat differs structurally from ACE inhibitors like Enalaprilat due to its phosphinic acid moiety.[2][4] This group introduces unique ionization behaviors and solubility profiles.[3]

| Property | Value / Description | Impact on Bioanalysis |

| Chemical Structure | Phosphinic acid-containing proline derivative | Zwitterionic behavior; retention shifts significantly with pH.[3] |

| MW (Monoisotopic) | ~435.22 Da | Detectable via ESI+ ( |

| pKa Values | Requires acidic mobile phase to suppress ionization for C18 retention.[3] | |

| Lipophilicity | High protein binding (>95%); requires aggressive extraction (SPE/LLE).[3] |

Why Stable Isotopes?

In LC-MS/MS, "matrix effects" occur when co-eluting endogenous compounds alter the ionization efficiency of the analyte.

-

The Problem: Fosinoprilat is analyzed in urine (high salt/urea) and feces (lipids/bile acids). An external standard or a structural analog (e.g., Zaleplon) cannot perfectly track these fluctuations.[3]

-

The Solution: An SIL-IS (e.g., Fosinoprilat-

) has the identical physicochemical properties and retention time as the analyte but a distinct mass. It experiences the exact same suppression or enhancement.-

Protocol Rule: If the signal of the analyte drops by 40% due to matrix suppression, the SIL-IS signal also drops by 40%. The Ratio (Analyte/IS) remains constant, preserving accuracy.

-

Part 2: Metabolic Pathway & Experimental Design[3]

Fosinopril is a prodrug.[2][3][4][5][6][7] The metabolic study must account for the rapid hydrolysis to Fosinoprilat and its subsequent distribution. The diagram below illustrates the pathway and the critical sampling points for mass balance studies.

Figure 1: Metabolic fate of Fosinopril.[1][2][3][4][6][8][9][10][11][12] Note the dual elimination pathway of the active metabolite Fosinoprilat, necessitating validated extraction methods for both urine and fecal homogenates.

Part 3: Analytical Protocol (LC-MS/MS)

This protocol is designed for high-throughput PK studies using Fosinoprilat-

Materials & Standards

-

Analyte: Fosinoprilat Reference Standard (>99% purity).[3]

-

Internal Standard: Fosinoprilat-

(>98% isotopic purity).[3] -

Matrix: Human Plasma (

EDTA), Urine, or Fecal Homogenate.

Sample Preparation: Solid Phase Extraction (SPE)

Due to the amphiphilic nature of Fosinoprilat, Liquid-Liquid Extraction (LLE) can be inconsistent. Mixed-mode SPE is recommended to exploit the ionic nature of the phosphinic acid.

-

Aliquot: Transfer 200 µL plasma/urine to a 96-well plate.

-

IS Spike: Add 20 µL of Fosinoprilat-

working solution (500 ng/mL). Vortex. -

Acidification: Add 200 µL 2% Formic Acid (aq) to protonate the acids (

). -

SPE Loading: Use a Mixed-Mode Anion Exchange (MAX) cartridge.[3]

-

Reconstitution: Evaporate to dryness (

, 40°C) and reconstitute in Mobile Phase.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: ESI Positive Mode (

). Note: While negative mode works for acids, positive mode often yields better sensitivity for the proline nitrogen, provided the mobile phase is acidic.

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (eV) |

| Fosinoprilat | 436.2 | 282.1 | 50 | 25 |

| Fosinoprilat- | 441.2 | 287.1 | 50 | 25 |

Mechanistic Insight: The fragment m/z 282 corresponds to the cleavage of the phosphinyl-acetyl side chain. The

Part 4: Validation & Quality Control

To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating.[3]

Linearity & Sensitivity[3]

-

Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Regression: Weighted (

) linear regression. -

Acceptance:

; back-calculated standards within ±15%.

Matrix Effect Assessment (The IS Test)

This is the critical experiment to prove the value of the Stable Isotope.

-

Prepare Set A: Neat standards in mobile phase.

-

Prepare Set B: Post-extraction spiked matrix (plasma/urine extracts spiked with analyte).[3]

-

Calculate Matrix Factor (MF): Area(Set B) / Area(Set A).

-

Calculate IS-Normalized MF:

-

Result: If the IS-Norm MF is close to 1.0 (e.g., 0.95 - 1.05), the stable isotope is perfectly compensating for matrix suppression. If it deviates, the label may be exchanging, or the equilibration time is insufficient.

-

Workflow Visualization

Figure 2: Analytical workflow ensuring the Internal Standard (IS) is introduced prior to any sample manipulation, correcting for both extraction efficiency and ionization matrix effects.

References

-

FDA Clinical Pharmacology Review. Fosinopril Sodium Clinical Overview.[3] GlobalRx / FDA.[3] Available at: [Link] (Accessed via FDA database).[3]

-

Hui, A.C., et al. (1991).[3] Pharmacokinetics of fosinopril in patients with various degrees of renal function.[1][8][12][13] Clinical Pharmacology & Therapeutics.[3] Available at: [Link]

-

Jjemba, P.K. (2017).[3] Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.[3] Available at: [Link]

-

PubChem Compound Summary. Fosinoprilat (CID 62956).[3] National Center for Biotechnology Information.[3] Available at: [Link][3]

-

MassBank Europe. LC-MS Spectra for Fosinoprilat.[3] Record MSBNK-Athens_Univ-AU224701.[3] Available at: [Link][3]

Sources

- 1. Pharmacokinetics of fosinopril in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | C30H46NO7P | CID 55891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Articles [globalrx.com]

- 6. drugs.com [drugs.com]

- 7. Fosinoprilat | C23H34NO5P | CID 62956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof - Google Patents [patents.google.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. researchgate.net [researchgate.net]

- 12. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Rx only [dailymed.nlm.nih.gov]

Molecular Dynamics and Bioanalytical Precision of Fosinoprilat-d7: A Technical Guide

Executive Summary

Fosinoprilat-d7 is the stable isotope-labeled analog of fosinoprilat, the active diacid metabolite of the prodrug fosinopril. Unlike the majority of Angiotensin-Converting Enzyme (ACE) inhibitors which rely on carboxylate (e.g., enalaprilat) or sulfhydryl (e.g., captopril) moieties for zinc coordination, fosinoprilat utilizes a phosphinic acid group.[1][2][3] This structural distinction confers unique binding kinetics and tissue distribution profiles.

Fosinoprilat-d7 serves as the gold-standard Internal Standard (IS) for bioanalytical quantification.[1] Its utility is derived from the Born-Oppenheimer approximation : the isotopic substitution of hydrogen with deuterium (

The Phosphinic Acid Pharmacophore

The efficacy of fosinoprilat is defined by its ability to mimic the tetrahedral transition state of peptide hydrolysis within the ACE active site.

Structural Topology

The molecule consists of three critical pharmacophoric elements:

-

The Zinc-Binding Group (ZBG): The phosphinic acid moiety (

).[1] It coordinates the catalytic Zinc ion ( -

The Hydrophobic "Tail": A phenylbutyl chain (where the

labeling is typically located: phenyl- -

The Proline Mimic: A cyclohexyl-proline ring that docks into the

subsite, providing steric bulk and enhancing potency.[1]

Mechanism of Action (Transition State Mimicry)

ACE is a zinc-metallopeptidase that cleaves the C-terminal dipeptide from Angiotensin I. Fosinoprilat acts as a competitive inhibitor.[1] The phosphinyl group forms a coordination complex with the active site

Visualization of the Binding Network

The following diagram illustrates the interaction between Fosinoprilat and the ACE catalytic domain.

Figure 1: Molecular interaction map showing the coordination of the phosphinic acid moiety with the catalytic Zinc ion and hydrophobic docking of side chains.[1]

Physicochemical Properties: Analyte vs. IS

For accurate quantification, the Internal Standard must behave identically to the analyte during extraction and chromatography but remain spectrally distinct.

| Property | Fosinoprilat (Analyte) | Fosinoprilat-d7 (Internal Standard) | Impact on Bioanalysis |

| Molecular Formula | Mass shift allows separation in Q1 (Quadrupole 1).[1] | ||

| Molecular Weight | ~435.5 g/mol | ~442.5 g/mol | +7 Da shift prevents isotopic overlap (crosstalk).[1] |

| pKa (Acidic) | ~3.0 (Phosphinic) | ~3.0 (Phosphinic) | Identical pH-dependent solubility for extraction.[1] |

| LogP (Lipophilicity) | ~4.8 (High) | ~4.75 (Negligible shift) | Co-elution in Reverse Phase LC.[1] |

| Binding Affinity ( | ~1-10 nM | ~1-10 nM | Identical protein binding in plasma matrix.[1] |

Note on Deuterium Location: The

Bioanalytical Protocol: LC-MS/MS Quantification

This protocol outlines the quantification of Fosinoprilat in human plasma using Fosinoprilat-d7. The method relies on Solid Phase Extraction (SPE) to remove plasma proteins and phospholipids, which is critical given the high lipophilicity of the drug.[1]

Reagents and Standards

-

Matrix: Human Plasma (

EDTA).[1] -

Internal Standard: Fosinoprilat-d7 (100 ng/mL working solution in 50:50 Methanol:Water).[1]

-

SPE Cartridges: Mixed-mode Anion Exchange (MAX) or Polymer-based HLB (due to the amphoteric nature of the molecule).[1]

Sample Preparation Workflow

-

Aliquot: Transfer 200 µL plasma to a 96-well plate.

-

Spike: Add 20 µL Fosinoprilat-d7 IS working solution.[1]

-

Acidification: Add 200 µL 2% Orthophosphoric acid (

) to disrupt protein binding and ionize the basic nitrogen for retention (if using cation exchange) or suppress the acid for reverse phase retention.[1] Recommendation: Acidification ensures the phosphinic acid is protonated for better hydrophobic retention. -

Equilibration: Vortex 1 min; incubate 5 min. Critical Step: Allows the IS to equilibrate with the plasma proteins, mimicking the analyte's state.

-

Extraction (SPE):

-

Reconstitution: Evaporate to dryness (

, 40°C); reconstitute in Mobile Phase.

LC-MS/MS Conditions

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 3 minutes. Fosinoprilat is highly lipophilic and will elute late.

Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (+ESI) mode.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| Fosinoprilat | 436.2 | 237.1 | 25 | Cleavage of the P-C bond, retaining the proline-cyclohexyl fragment.[1] |

| Fosinoprilat-d7 | 443.2 | 237.1 | 25 | The label ( |

Critical Technical Note: Because the product ion (m/z 237.1) is often identical for both the analyte and the IS (since the label is on the lost fragment), chromatographic resolution is not required, but Q1 resolution is paramount. The mass spectrometer must have sufficient resolution in Q1 to distinguish 436.2 from 443.2 to prevent "crosstalk" (isotopic contribution).[1]

Analytical Workflow Diagram

Figure 2: Bioanalytical workflow emphasizing the equilibration of the deuterated standard with the biological matrix.

References

-

DeForrest, J. M., et al. (1989).[1] "Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology." Journal of Cardiovascular Pharmacology.

-

Cushman, D. W., & Ondetti, M. A. (1991).[1] "History of the design of captopril and related inhibitors of angiotensin converting enzyme." Hypertension.[1][2][3][6][7][8] [1]

-

Masuyer, G., et al. (2022).[1][9] "Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat." The FEBS Journal. [1]

-

Jemal, M., et al. (2020).[1] "A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma." PubMed.[1]

-

Cayman Chemical. (2023).[1] "Fosinopril-d7 Product Information & Structure." Cayman Chemical Product Database.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Fosinoprilat | C23H34NO5P | CID 62956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]

- 7. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fosinopril sodium | RAAS | TargetMol [targetmol.com]

- 9. Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and isotopic purity of Fosinoprilat-d7

Technical Guide: Strategic Synthesis and Isotopic Validation of Fosinoprilat-d7 for Bioanalytical Applications

Executive Summary

Fosinoprilat is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor Fosinopril.[1][2] In pharmacokinetic (PK) and therapeutic drug monitoring (TDM) workflows, accurate quantification of Fosinoprilat is critical due to its complex stereochemistry and polarity.[3]

Fosinoprilat-d7 serves as the gold-standard Internal Standard (IS) for these assays.[3] Unlike generic analogues, the d7-isotopolog provides near-perfect co-elution with the analyte while offering sufficient mass separation (+7 Da) to eliminate crosstalk from natural isotopic abundances (M+0, M+1, M+2).[3]

This guide details the structural logic , synthetic pathway , and bioanalytical validation of Fosinoprilat-d7, specifically targeting the [4-(phenyl-d5)butyl-4,4-d2] labeling pattern, which ensures metabolic stability and prevents deuterium-hydrogen exchange (DHE).[3]

Module 1: Structural Blueprint & Retrosynthetic Analysis

To ensure isotopic integrity, the deuterium labels must be placed in positions that are chemically inert and metabolically stable. The 4-phenylbutyl side chain is the optimal target.

-

Label Configuration: Phenyl ring (

) and the benzylic carbon ( -

Rationale: The benzylic position (C4 of the butyl chain) and the aromatic ring are resistant to acidic/basic exchange during LC-MS sample preparation, unlike the

-carbonyl protons.

Retrosynthetic Strategy (Graphviz)

The synthesis disconnects at the amide bond and the P-C bond, isolating the stable isotope-labeled fragment early in the pathway.

Figure 1: Retrosynthetic disconnection of Fosinoprilat-d7, isolating the d7-labeled phenylbutyl moiety as the key starting material.[3]

Module 2: Technical Synthesis Protocol

This protocol focuses on the Total Synthesis approach, ensuring high isotopic enrichment (>99 atom % D).[3]

Phase 1: Synthesis of the d7-Precursor

Objective: Create 1-bromo-4-(phenyl-d5)butane-4,4-d2 .

-

Starting Material: Bromobenzene-d5 (Commercial, >99% D).[3]

-

Grignard Formation: React Bromobenzene-d5 with Mg in anhydrous THF to form Phenylmagnesium-d5 bromide.[3]

-

Chain Extension (d2-labeling): React with succinic anhydride to form 4-(phenyl-d5)-4-oxobutanoic acid.[3]

-

Reduction (Introduction of Benzylic Deuterium):

-

Bromination: Convert the alcohol to alkyl bromide using

or-